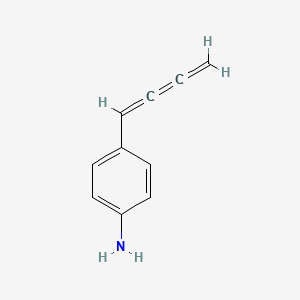
4-Butatrienylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butatrienylaniline is an organic compound characterized by the presence of a butatriene group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butatrienylaniline typically involves the reaction of aniline with butatriene derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the butatriene and aniline units .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of eco-friendly solvents and reagents is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Butatrienylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4-Butatrienylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Butatrienylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in electron transfer processes, influencing various biochemical and chemical pathways .
Comparison with Similar Compounds
4-Nitroaniline: Known for its use in dye production and as an intermediate in organic synthesis.
4-Bromoaniline: Utilized in cross-coupling reactions and the synthesis of pharmaceuticals.
4-Aminoquinoline: Used as a precursor for antimalarial drugs.
Uniqueness: 4-Butatrienylaniline is unique due to its butatriene group, which imparts distinct reactivity and properties compared to other aniline derivatives. This structural feature allows for unique applications in material science and organic synthesis .
Properties
CAS No. |
918530-18-4 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
InChI |
InChI=1S/C10H9N/c1-2-3-4-9-5-7-10(11)8-6-9/h4-8H,1,11H2 |
InChI Key |
NIHATSWBDDDIDJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C=CC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















